5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde

Beschreibung

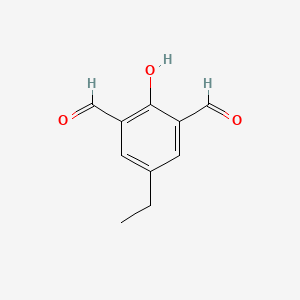

5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde is a benzene-derived compound featuring hydroxyl (-OH) and ethyl (-CH₂CH₃) substituents at positions 2 and 5, respectively, and aldehyde (-CHO) groups at positions 1 and 2. This structural configuration enables versatile reactivity, particularly in forming coordination complexes and serving as a precursor for advanced materials like covalent organic frameworks (COFs) .

Eigenschaften

Molekularformel |

C10H10O3 |

|---|---|

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

5-ethyl-2-hydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H10O3/c1-2-7-3-8(5-11)10(13)9(4-7)6-12/h3-6,13H,2H2,1H3 |

InChI-Schlüssel |

XIIDEQJBJLXAHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C(=C1)C=O)O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxyisophthalaldehyde typically involves the functionalization of isophthalaldehyde. One common method includes the following steps:

Starting Material: Isophthalaldehyde.

Ethylation: Introduction of the ethyl group at the 5-position of the benzene ring using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.

Hydroxylation: Introduction of the hydroxyl group at the 2-position, which can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 5-Ethyl-2-hydroxyisophthalaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Oxidation: : 5-Ethyl-2-Hydroxybenzol-1,3-dicarbaldehyd kann weiter oxidiert werden, um Carbonsäuren zu bilden. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

-

Reduktion: : Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.

-

Substitution: : Die Hydroxylgruppe in 5-Ethyl-2-Hydroxybenzol-1,3-dicarbaldehyd kann an Substitutionsreaktionen teilnehmen. Beispielsweise kann es in Gegenwart einer Base wie Pyridin mit Säurechloriden reagieren, um Ester zu bilden.

Gängige Reagenzien und Bedingungen

Oxidation: KMnO4, CrO3, PCC

Reduktion: NaBH4, LiAlH4

Substitution: Säurechloride, Pyridin

Wichtigste gebildete Produkte

Oxidation: Carbonsäuren

Reduktion: Alkohole

Substitution: Ester

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 5-Ethyl-2-Hydroxybenzol-1,3-dicarbaldehyd seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Beispielsweise können seine Aldehydgruppen kovalente Bindungen mit Aminosäuren in Proteinen bilden, wodurch die Enzymfunktion möglicherweise gehemmt wird. Die Hydroxylgruppe kann an Wasserstoffbrückenbindungen beteiligt sein und molekulare Wechselwirkungen und Stabilität beeinflussen.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-hydroxyisophthalaldehyde depends on its application. In chemical reactions, the aldehyde and hydroxyl groups are the primary reactive sites. The compound can form hydrogen bonds and participate in nucleophilic addition reactions. In biological systems, it may interact with proteins and enzymes through its functional groups, potentially affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (-Cl, -Br) enhance electrophilicity at the aldehyde positions, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Electron-donating groups (-C(CH₃)₃, -NPh₂) increase electron density, improving stability and enabling applications in photophysical materials .

Steric Effects :

- Bulky substituents (e.g., -C(CH₃)₃) reduce solubility in polar solvents but enhance thermal stability in COFs .

- Smaller groups (-Cl, -OH) allow tighter molecular packing in crystal structures .

Reactivity :

This compound

Friedel-Crafts Alkylation : Ethylation of 2-hydroxyisophthalaldehyde using ethyl chloride and a Lewis acid catalyst.

Grignard Reaction : Reaction of o-phthalaldehyde with ethylmagnesium bromide under controlled conditions .

Comparison with Analogues:

- 5-Chloro Derivative: Synthesized via chlorination of 2,6-bis(hydroxymethyl)-4-chlorophenol followed by oxidation .

- 5-Bromo Derivative : Prepared via bromination of isophthalaldehyde using Br₂ or N-bromosuccinimide .

- 5-tert-Butyl Derivative : Introduced via Friedel-Crafts alkylation with tert-butyl halides .

Physical and Chemical Properties

Biologische Aktivität

5-Ethyl-2-hydroxybenzene-1,3-dicarbaldehyde, also known as 5-Ethylsalicylaldehyde, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and anticancer effects.

- Chemical Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- Structure : The compound features two aldehyde groups and an ethyl-substituted hydroxyl group on a benzene ring.

1. Antioxidant Activity

Research indicates that compounds similar to this compound often exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

| Assay Type | Result (mg Trolox Equivalent/g) |

|---|---|

| DPPH | 892.22 |

| ABTS | 916.21 |

| CUPRAC | 1082.69 |

| FRAP | 915.05 |

These assays demonstrate the compound's potential effectiveness as a natural antioxidant, which could be beneficial in preventing diseases associated with oxidative stress.

3. Anticancer Activity

In vitro studies have indicated that derivatives of aromatic aldehydes can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HGC-27 | 29.21 |

| MCF-7 | TBD |

| A549 | TBD |

These findings suggest that further exploration into the anticancer properties of this compound could yield valuable insights for therapeutic applications.

The biological activity of this compound is likely mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules such as proteins and enzymes. The presence of hydroxyl and aldehyde functional groups allows for diverse interactions with cellular targets, potentially modulating their activity.

Study on Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several phenolic compounds, including derivatives of salicylaldehyde. The results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

Study on Anticancer Activity

Another research effort focused on the synthesis of various salicylaldehyde derivatives and their evaluation against cancer cell lines. The study found that certain modifications to the salicylaldehyde structure enhanced cytotoxicity against breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.